molecular formula C12H11ClN4O4 B2518134 ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 861208-40-4

ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2518134
CAS No.: 861208-40-4
M. Wt: 310.69
InChI Key: ZXUXFTSICIGBRR-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 91396-27-9) is a triazole-based ester with a molecular formula of C₁₂H₁₂ClN₃O₂ and a molecular weight of 265.70 g/mol . Its structure features:

  • A 1,2,4-triazole core substituted at position 1 with a 4-chloro-2-nitrophenyl group, at position 5 with a methyl group, and at position 3 with an ethyl carboxylate.
  • The 4-chloro-2-nitrophenyl substituent introduces electron-withdrawing effects, influencing reactivity and biological activity.

This compound is part of a broader class of triazolecarboxylic acid derivatives, which are studied for applications in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name

ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4/c1-3-21-12(18)11-14-7(2)16(15-11)9-5-4-8(13)6-10(9)17(19)20/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXFTSICIGBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Diazotization and Coupling: The nitroaniline derivative is then diazotized and coupled with an appropriate triazole precursor to form the triazole ring.

    Esterification: The final step involves esterification of the triazole carboxylic acid with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 1-(4-amino-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as an antimicrobial agent. Research indicates that compounds containing the triazole ring exhibit significant antibacterial and antifungal activities. The presence of the nitrophenyl group enhances these properties, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity
A study demonstrated the synthesis of various triazole derivatives and their evaluation against bacterial strains. The results indicated that certain derivatives showed promising activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating infections caused by resistant strains .

Agricultural Applications

In agriculture, compounds with triazole structures are known for their fungicidal properties. This compound may serve as a fungicide to protect crops from fungal infections.

Research Findings:
Triazole derivatives have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is vital for developing effective agricultural fungicides .

The biological activity of this compound has been assessed through various assays:

Antimicrobial Assays

Research indicates that this compound exhibits significant activity against several bacterial and fungal strains. Minimum inhibitory concentration (MIC) values have been determined to evaluate its effectiveness.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate depends on its application:

    Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microorganisms by interacting with specific enzymes or proteins.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or cellular components.

    Herbicidal Activity: It may inhibit key enzymes involved in plant growth and development.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key structural analogs differ in substituent positions and functional groups:

Compound Name Triazole Type Position 1 Substituent Position 5 Substituent Biological Activity/Notes
Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (Target) 1,2,4-triazole 4-chloro-2-nitrophenyl Methyl Potential anticancer/antimicrobial agent
Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 103058-78-2) 1,2,4-triazole 2,4-dichlorophenyl Methyl Classified as hazardous (carcinogen)
Ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate (Fenchlorazole) 1,2,4-triazole 2,4-dichlorophenyl Trichloromethyl Agrochemical use; high environmental toxicity
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-triazole p-nitrophenyl Methyl Antiproliferative activity (NCI-H522 cells)

Key Observations :

  • Triazole Type : 1,2,4-Triazoles (target compound and fenchlorazole) exhibit distinct electronic properties compared to 1,2,3-triazoles .
  • Position 5 Substituents : Methyl groups (target) are associated with moderate bioactivity, while bulkier groups (e.g., trichloromethyl in fenchlorazole) enhance environmental persistence but increase toxicity .

Physicochemical Properties

Property Target Compound Ethyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate Fenchlorazole
Molecular Weight 265.70 g/mol 190.60 g/mol 407.47 g/mol
Water Solubility Low (nitro group) Moderate Very low (trichloromethyl)
LogP (Lipophilicity) ~2.5 (estimated) ~1.8 ~4.2

Key Trends :

  • Nitro Groups : Reduce water solubility but enhance stability in organic solvents.
  • Halogenated Substituents : Increase molecular weight and lipophilicity, affecting bioavailability .

Biological Activity

Ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, often referred to as compound 1, is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₁ClN₄O₄
  • CAS Number : 331687-13-9
  • Molecular Weight : 310.693 g/mol

The compound features a triazole ring that is known for its versatility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets. The triazole moiety is recognized for forming hydrogen bonds and engaging in π–π stacking interactions with proteins, which can influence enzyme activity and cellular signaling pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • IC₅₀ Values : The compound has shown IC₅₀ values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, indicating potent antiproliferative activity.
Cell LineIC₅₀ (µM)
MDA-MB-2317.2
HepG213.5

These findings suggest that the compound may induce apoptosis through mechanisms involving the disruption of mitochondrial function and activation of caspases.

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has been evaluated for antimicrobial efficacy. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These results highlight the potential of this compound as a dual-action agent against cancer and bacterial infections.

Structure-Activity Relationship (SAR)

The structure of compound 1 plays a crucial role in its biological activity. Modifications to the triazole ring or the phenyl substituents can significantly alter its potency:

  • Chloro Substituent : The presence of the chloro group enhances lipophilicity, improving cellular uptake.
  • Nitro Group : The nitro group may facilitate electron-withdrawing characteristics that are essential for biological activity.

Study on Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of triazole derivatives including compound 1 and assessed their anticancer properties using various assays. The study found that compounds with similar structures exhibited synergistic effects when combined with existing chemotherapeutics like doxorubicin, suggesting a promising avenue for combination therapies in cancer treatment .

Evaluation of Antimicrobial Properties

Another investigation focused on the antimicrobial potential of compound 1 showed significant effectiveness against resistant strains of bacteria. This study utilized standard disk diffusion methods to evaluate efficacy and concluded that compound 1 could serve as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-(4-chloro-2-nitrophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors such as nitrophenyl hydrazines and β-keto esters. Key steps include:

  • Cyclocondensation : Reacting 4-chloro-2-nitroaniline with ethyl acetoacetate derivatives under acidic conditions (e.g., HCl/EtOH) to form the triazole core.
  • Esterification : Protecting the carboxylic acid group with ethyl chloroformate in anhydrous dichloromethane.
  • Optimization : Reaction temperatures (70–90°C) and pH (4–6) are critical for yield enhancement. Thin-layer chromatography (TLC) monitors progress, while recrystallization in ethanol improves purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationHCl/EtOH, 80°C, 12 h65–7092%
EsterificationEthyl chloroformate, DCM, RT85–9095%

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra validate substituent positions (e.g., nitro group at C2, methyl at C5). For example, the ethyl ester group shows a triplet at δ 1.39 ppm (CH3_3) and quartet at δ 4.46 ppm (OCH2_2) .
  • Mass Spectrometry (LC-MS) : Molecular ion peak at m/z 266 [M+H]+^+ confirms molecular weight .
  • X-ray Crystallography : Resolves bond lengths (e.g., N–N bonds in triazole: 1.31–1.35 Å) and dihedral angles for 3D conformation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in nitro groups) by analyzing peak splitting at different temperatures.
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish between regioisomers .
  • Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts and compare them with experimental data to identify anomalies .

Q. What catalytic strategies improve the efficiency of cyclization reactions in the synthesis of this compound?

  • Methodology :

  • Palladium-Catalyzed Reductive Cyclization : Using formic acid derivatives as CO surrogates reduces nitroarenes to amines in situ, enabling intramolecular cyclization. This method achieves yields >80% with reduced byproducts .
  • Microwave-Assisted Synthesis : Accelerates reaction times (2–4 h vs. 12 h conventional) while maintaining selectivity.

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

  • Methodology :

  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock. The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .
  • DFT Calculations : Evaluates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the triazole C3 position is highly reactive due to low LUMO energy (-1.8 eV) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 167–169°C vs. 170–172°C)?

  • Resolution :

  • Purity Assessment : Impurities (e.g., unreacted starting materials) lower observed melting points. HPLC purity >98% is required for consistent data .
  • Polymorphism : X-ray crystallography identifies different crystal packing modes (e.g., monoclinic vs. orthorhombic) that affect thermal stability .

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